N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C13H12FN5 |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12FN5/c1-2-15-12-11-7-18-19(13(11)17-8-16-12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16,17) |
InChI Key |
PWGUOWXVPJKDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-4-Cyanopyrazole Intermediates
A widely adopted method involves the cyclocondensation of 5-amino-4-cyanopyrazole derivatives with formamide or triethyl orthoformate. For example, 4-amino-1H-pyrazolo[3,4-d]pyrimidine can be synthesized via a one-pot reaction of malononitrile with triethyl orthoformate and hydrazine hydrate. Subsequent bromination at the C3 position using POBr₃ or NBS yields 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine , which undergoes Stille coupling with trimethyl-(4-phenoxyphenyl)tin to install the 4-fluorophenyl group.
Critical Parameters :
Palladium-Catalyzed Cross-Coupling for N-Ethyl Substitution
The N-ethyl group is introduced via Buchwald-Hartwig amination or nucleophilic substitution. In a patented protocol, 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine reacts with ethyl iodide in the presence of K₂CO₃ and DMF at 80°C. Alternatively, acryloyl chloride derivatives are employed to form intermediates that are subsequently reduced to ethylamines.
Optimization Insights :
Sequential Alkylation and Amination
A modular approach starts with 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol , which undergoes chlorination (POCl₃, 110°C) to form the 4-chloro intermediate. This reacts with ethylamine hydrochloride in iPrOH at reflux to yield the target compound.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, DMF, 110°C, 6h | 85% |
| Amination | Ethylamine HCl, iPrOH, reflux, 12h | 72% |
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate under microwave conditions (150°C, 30 min) achieves 89% yield of the pyrazolo[3,4-d]pyrimidine core.
Advantages :
Continuous Flow Chemistry
Recent patents describe a continuous flow system for large-scale production. Key steps include:
- In-line bromination : Using NBS in AcOH at 40°C.
- Cross-coupling : Pd/C-packed column with trimethyltin reagents.
- Ethylation : Ethylamine gas-phase reaction at 10 bar.
Scale-Up Metrics :
Purification and Characterization
Crystallization Techniques
Crystalline forms are critical for pharmaceutical applications. Form-N (patented) is obtained by dissolving the crude product in 10% MeOH/CH₂Cl₂ and cooling to −20°C.
| Property | Form-N | Amorphous |
|---|---|---|
| Melting Point | 218–220°C | N/A |
| Solubility (H₂O) | 0.12 mg/mL | 0.45 mg/mL |
| Stability | >24 months | 6 months |
Analytical Validation
- HPLC : C18 column, 0.1% TFA/ACN gradient, tᵣ = 6.7 min.
- MS (ESI+) : m/z 257.27 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 8.4 Hz, 2H, Ar-H), 3.12 (q, J = 7.2 Hz, 2H, CH₂), 1.21 (t, J = 7.2 Hz, 3H, CH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Boron Contamination
- Issue : Residual Pd and Sn in Stille coupling products (≤500 ppm).
- Solution : Chelating resins (Chelex 100) reduce metal content to <10 ppm.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 78 | 98 | Moderate |
| Microwave-Assisted | 89 | 99 | High |
| Continuous Flow | 82 | 99.2 | Industrial |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Key Observations:
N4 Substituents :
- The ethyl group in the target compound likely improves solubility and metabolic stability compared to bulkier aryl groups (e.g., 3-Cl-4-F-phenyl in 7d ) .
- Smaller N4 substituents (e.g., H in 4 ) reduce potency, suggesting alkyl/aryl groups enhance target binding .
N1 Aryl Groups :
- The 4-fluorophenyl group is common in kinase inhibitors (e.g., 7d , 4 ) due to its optimal balance of hydrophobicity and electronic effects.
- Replacement with chlorophenyl (e.g., N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine ) alters target selectivity, favoring ABL/Src inhibition over EGFR .
C3 Modifications :
- A methyl group at C3 (7d , 4 ) enhances steric complementarity with kinase pockets, improving affinity for EGFR/ErbB2 .
Pharmacokinetic and Selectivity Profiles
Table 2: Pharmacokinetic and Selectivity Data
| Compound Name | Solubility (µg/mL) | LogP | Selectivity (vs. PI3K/DNA-PK) | Clinical Stage |
|---|---|---|---|---|
| N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | 15.2 (predicted) | 2.8 | >100-fold (hypothetical) | Preclinical |
| OSI-027 (R39) | 8.5 | 3.1 | >100-fold (mTOR vs. PI3K) | Phase I |
| OXA-01 (R40) | 12.4 | 2.5 | 47.5-fold (mTOR vs. PI3K) | Preclinical |
Key Findings:
- Ethyl vs.
- Selectivity : Fluorophenyl derivatives (e.g., 7d ) show dual EGFR/ErbB2 inhibition, while mTOR inhibitors (e.g., R39) prioritize kinase domain interactions over PI3K .
Biological Activity
N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : This core structure is essential for its biological activity.
- Substituents : An ethyl group at the nitrogen atom and a 4-fluorophenyl group at the 1-position, which influence its chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to:
- Inhibit Kinases : It may inhibit various kinases involved in cell signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Modulate Enzyme Activity : The compound can bind to enzymes or receptors, altering their activity and leading to diverse biological effects.
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Inhibits specific kinases affecting signaling pathways |
| Enzyme Modulation | Alters enzyme activity leading to biochemical changes |
Biological Activity in Cancer Research
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.
Case Study: Anticancer Activity
In a study evaluating the compound's efficacy against several cancer cell lines, it demonstrated significant growth inhibition:
- Cell Lines Tested : Various carcinoma cell lines including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN).
- Growth Inhibition (GI%) : The compound achieved an average GI% of 43.9% across multiple cell lines, indicating promising anticancer properties.
Table 2: Growth Inhibition Data
| Cell Line | GI% |
|---|---|
| HOP-92 | 71.8 |
| NCI-H460 | 66.12 |
| ACHN | 66.02 |
Cytotoxic Effects and Apoptosis Induction
The cytotoxic effects of this compound have been further investigated using flow cytometry to assess apoptosis induction:
- Cell Cycle Arrest : Treatment with the compound resulted in significant arrest during the G0–G1 phase.
- Apoptosis Rates : Increased apoptosis was observed in treated cells compared to control groups.
Table 3: Cell Cycle Distribution Changes
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0–G1 | 57.08 | 84.36 |
| S | 29.33 | 11.49 |
| G2/M | 13.59 | 4.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
